Naringine hydratée

Vue d'ensemble

Description

La naringine hydratée est un flavanone-7-O-glycoside entre la flavanone naringénine et le disaccharide néohespéridose. C'est un composé naturel que l'on trouve principalement dans les agrumes, en particulier les pamplemousses, où il contribue à l'amertume du fruit . La this compound est connue pour ses diverses activités biologiques, notamment ses propriétés antioxydantes, anti-inflammatoires et anticancéreuses .

Applications De Recherche Scientifique

Naringin hydrate has a wide range of scientific research applications:

Mécanisme D'action

Naringin hydrate is a bioactive compound found in citrus fruits, known for its wide range of pharmacological properties . This article aims to provide an in-depth understanding of its mechanism of action.

Target of Action

Naringin hydrate primarily targets multiple cellular signaling pathways . It interacts with various molecules such as the HTH-type transcriptional regulator TtgR, Estrogen receptor alpha, Aldo-keto reductase family 1 member C1, Cytochrome P450 1B1, KAT8 regulatory NSL complex subunit 3, Sex hormone-binding globulin, and Cytochrome P450 19A1 .

Mode of Action

Naringin hydrate exhibits pleiotropic anticancer activities by modulating different cellular signaling pathways, suppressing cytokine and growth factor production, and arresting the cell cycle . It also decreases the expression of Snail1/SMAD2, a key factor in cellular proliferation .

Biochemical Pathways

Naringin hydrate affects various biochemical pathways. It has been reported to regulate lipid metabolism, contributing to diabetes control . It also promotes cell proliferation and bone differentiation by increasing the OPG:RANKL ratio, enhancing BMP and osteocalcin expression, and decreasing HMG-CoA, NF-jB, and ERK expression .

Pharmacokinetics

The pharmacokinetics of naringin hydrate involves its absorption, distribution, metabolism, and excretion (ADME). It has been observed that naringin hydrate shows an insignificant influence of high-fat diet and insignificant accumulation of the drugs after multiple dosing . It’s important to note that naringin hydrate has a weakly basic nature and is slightly soluble in water, which can affect its bioavailability .

Result of Action

The molecular and cellular effects of naringin hydrate’s action are diverse. It has been reported to have antioxidant and antiandrogenic properties, as well as the ability to protect from inflammation and cancer . It can suppress cancer development in various body parts, alleviating the conditions of cancer patients . Moreover, it has been found to decrease insulin resistance, lower blood sugar levels, and improve cell absorption of glucose .

Action Environment

The action, efficacy, and stability of naringin hydrate can be influenced by various environmental factors. For instance, factors such as ultraviolet rays, pollution, radiation, smoking, and stress can lead to internal changes, such as oxidative stress, impaired apoptosis, and increased rates of genetic mutations . These factors can potentially affect the effectiveness of naringin hydrate.

Analyse Biochimique

Biochemical Properties

Naringin hydrate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is naringinase, which hydrolyzes naringin into rhamnose and prunin. Prunin is further hydrolyzed by D-glucosidase into glucose and naringenin . Naringin hydrate also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, it has been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory processes .

Cellular Effects

Naringin hydrate exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, naringin hydrate can activate the AMP-activated protein kinase (AMPK) pathway, leading to enhanced glucose uptake and improved insulin sensitivity . It also affects the expression of genes involved in apoptosis, such as Bcl-2 and Bax, thereby promoting cell survival and reducing cell death . Furthermore, naringin hydrate has been reported to inhibit the proliferation of cancer cells by arresting the cell cycle and inducing apoptosis .

Molecular Mechanism

The molecular mechanism of naringin hydrate involves several pathways and interactions at the molecular level. Naringin hydrate binds to various biomolecules, including proteins and enzymes, to exert its effects. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and cancer progression . Additionally, naringin hydrate can activate the p38 mitogen-activated protein kinase (MAPK) pathway, leading to the induction of apoptosis in cancer cells . It also modulates the expression of genes involved in oxidative stress, such as superoxide dismutase (SOD) and catalase, thereby enhancing the antioxidant defense system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of naringin hydrate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Naringin hydrate has been found to be relatively stable under various conditions, with minimal degradation observed over time . Long-term studies have shown that naringin hydrate can maintain its antioxidant and anti-inflammatory properties even after prolonged exposure . Additionally, in vitro and in vivo studies have demonstrated that naringin hydrate can exert sustained effects on cellular function, including the inhibition of cancer cell proliferation and the reduction of oxidative stress .

Dosage Effects in Animal Models

The effects of naringin hydrate vary with different dosages in animal models. Studies have shown that low to moderate doses of naringin hydrate can exert beneficial effects, such as reducing inflammation and oxidative stress . At high doses, naringin hydrate may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the beneficial effects of naringin hydrate plateau at higher doses, indicating that optimal dosing is crucial for maximizing its therapeutic potential .

Metabolic Pathways

Naringin hydrate is involved in several metabolic pathways, including its conversion to naringenin by intestinal microflora . Naringenin, the active metabolite of naringin hydrate, undergoes further metabolism, including hydroxylation, hydrogenation, dehydrogenation, and acetylation . These metabolic processes are catalyzed by various enzymes, such as cytochrome P450 enzymes, in the liver and kidneys . Naringin hydrate also influences metabolic flux and metabolite levels, contributing to its overall bioactivity .

Transport and Distribution

The transport and distribution of naringin hydrate within cells and tissues involve several mechanisms. Naringin hydrate is absorbed in the intestines and transported to various tissues via the bloodstream . It interacts with transporters and binding proteins, such as albumin, to facilitate its distribution . Naringin hydrate has been shown to accumulate in specific tissues, including the liver, kidneys, and adipose tissue, where it exerts its biological effects . Its localization and accumulation are influenced by factors such as tissue permeability and binding affinity .

Subcellular Localization

Naringin hydrate exhibits specific subcellular localization, which affects its activity and function. It has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The subcellular localization of naringin hydrate is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . For instance, naringin hydrate can accumulate in the mitochondria, where it enhances mitochondrial function and reduces oxidative stress . Its localization in the nucleus allows it to modulate gene expression and regulate cellular processes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La naringine hydratée peut être synthétisée par plusieurs méthodes. Une méthode conventionnelle implique l'extraction de la naringine des agrumes à l'aide d'une solution alcaline, comme la chaux ou l'hydroxyde de sodium, suivie d'une précipitation dans de l'eau acide froide . Une autre méthode implique l'utilisation de stratégies nanotechnologiques pour améliorer la biodisponibilité et la stabilité de la naringine .

Méthodes de production industrielle

Dans les milieux industriels, la this compound est souvent extraite des peaux de pamplemousse et d'autres résidus d'agrumes. Le processus d'extraction implique généralement l'utilisation de solvants tels que l'éthanol ou le méthanol, suivis d'étapes de purification pour isoler le composé .

Analyse Des Réactions Chimiques

Types de réactions

La naringine hydratée subit diverses réactions chimiques, notamment:

Oxydation: La naringine peut être oxydée pour former la naringénine, sa forme aglycone.

Hydrolyse: L'hydrolyse enzymatique de la naringine par la naringinase entraîne la formation de naringénine et de sucres.

Réduction: La naringine peut être réduite pour former de la dihydronaringine dans des conditions spécifiques.

Réactifs et conditions courants

Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Hydrolyse: L'enzyme naringinase est couramment utilisée pour les réactions d'hydrolyse.

Réduction: Des agents réducteurs comme le borohydrure de sodium peuvent être utilisés.

Principaux produits formés

Oxydation: Naringénine

Hydrolyse: Naringénine et sucres (rhamnose et glucose)

Réduction: Dihydronaringine

Applications de la recherche scientifique

La this compound a un large éventail d'applications en recherche scientifique:

Chimie: Utilisée comme précurseur pour la synthèse d'autres flavonoïdes et glycosides.

Industrie: Utilisée dans l'industrie alimentaire pour améliorer la saveur et la valeur nutritionnelle des produits.

Mécanisme d'action

La this compound exerce ses effets par le biais de diverses cibles et voies moléculaires:

Activité antioxydante: La naringine piège les radicaux libres et augmente la régulation des enzymes antioxydantes.

Activité anti-inflammatoire: Elle inhibe la production de cytokines pro-inflammatoires et module les voies de signalisation comme NF-κB et MAPK.

Activité anticancéreuse: La naringine induit l'apoptose dans les cellules cancéreuses en modulant des voies telles que PI3K/Akt et MAPK.

Comparaison Avec Des Composés Similaires

Composés similaires

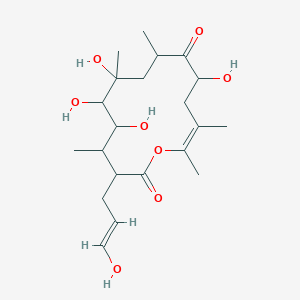

Naringénine: La forme aglycone de la naringine, sans les portions de sucre.

Hespéridine: Un autre flavonoïde glycoside présent dans les agrumes, aux propriétés antioxydantes et anti-inflammatoires similaires.

Unicité de la naringine hydratée

La this compound est unique en raison de sa structure glycoside spécifique, qui comprend à la fois des unités de rhamnose et de glucose. Cette structure contribue à ses activités biologiques distinctes et à son rôle dans l'amertume du pamplemousse .

Propriétés

IUPAC Name |

(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O14.H2O/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11;/h2-7,10,16,18,20-30,32-36H,8-9H2,1H3;1H2/t10-,16-,18+,20-,21+,22+,23-,24+,25+,26-,27+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNHAWBPPPWRLN-OSSFAINNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

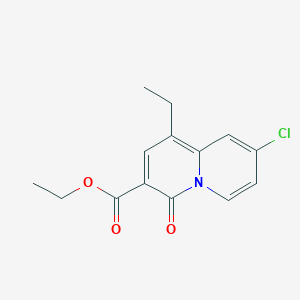

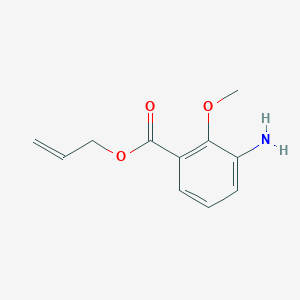

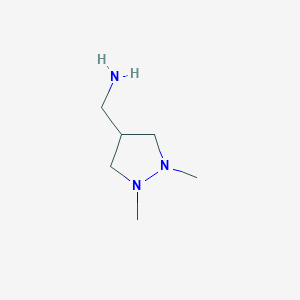

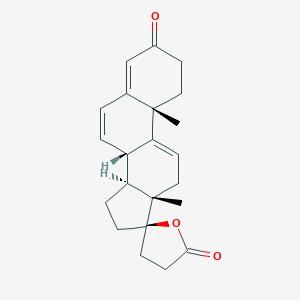

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)

![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)